molecular formula C7H6BrN3 B2558684 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1337880-46-2

5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2558684
CAS No.: 1337880-46-2
M. Wt: 212.05
InChI Key: ZHFVKDMZVPFKDG-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 1-position

Mechanism of Action

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. These factors would also influence the compound’s bioavailability .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, efficacy, and the nature of its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-c]pyridine. One common method is to start with 1-methyl-1H-pyrazolo[3,4-c]pyridine and react it with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives of the original compound.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the pyrazolo[3,4-c]pyridine scaffold.

Scientific Research Applications

Chemistry: 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new heterocyclic compounds with potential biological activity .

Biology and Medicine: This compound has been investigated for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs). Inhibiting these kinases can be beneficial in treating various cancers, including colorectal cancer, non-small cell lung cancer, and glioblastoma .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as dyes and pigments, due to its unique chemical structure and reactivity .

Comparison with Similar Compounds

    1-Methyl-1H-pyrazolo[3,4-c]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine:

    5-Iodo-1-methyl-1H-pyrazolo[3,4-c]pyridine: Contains an iodine atom, which can affect the compound’s reactivity and interactions with biological targets.

Uniqueness: 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

5-bromo-1-methylpyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-6-4-9-7(8)2-5(6)3-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFVKDMZVPFKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(C=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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